molecular formula C17H22 B12618115 2-(Oct-4-en-4-yl)-1H-indene CAS No. 917970-81-1

2-(Oct-4-en-4-yl)-1H-indene

Cat. No.: B12618115
CAS No.: 917970-81-1
M. Wt: 226.36 g/mol
InChI Key: PRVVRKIZWWMIMT-UHFFFAOYSA-N
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Description

2-(Oct-4-en-4-yl)-1H-indene is an organic compound that features an indene core substituted with an oct-4-en-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oct-4-en-4-yl)-1H-indene typically involves the reaction of indene with an appropriate oct-4-en-4-yl halide under conditions that promote nucleophilic substitution. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to deprotonate the indene, making it more nucleophilic.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent selection and purification methods such as distillation or recrystallization are also crucial in the industrial process.

Chemical Reactions Analysis

Types of Reactions

2-(Oct-4-en-4-yl)-1H-indene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bond in the oct-4-en-4-yl group to a single bond, forming saturated derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indene core, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride as a catalyst are typical.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of various substituted indenes.

Scientific Research Applications

2-(Oct-4-en-4-yl)-1H-indene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Oct-4-en-4-yl)-1H-indene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-Octene: Shares the oct-4-en-4-yl group but lacks the indene core.

    Indene: Lacks the oct-4-en-4-yl substitution.

    4-Octen-4-ylboronic acid pinacol ester: Contains a similar oct-4-en-4-yl group but with different functional groups.

Uniqueness

2-(Oct-4-en-4-yl)-1H-indene is unique due to the combination of the indene core and the oct-4-en-4-yl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications that other similar compounds may not fulfill.

Properties

CAS No.

917970-81-1

Molecular Formula

C17H22

Molecular Weight

226.36 g/mol

IUPAC Name

2-oct-4-en-4-yl-1H-indene

InChI

InChI=1S/C17H22/c1-3-5-9-14(8-4-2)17-12-15-10-6-7-11-16(15)13-17/h6-7,9-12H,3-5,8,13H2,1-2H3

InChI Key

PRVVRKIZWWMIMT-UHFFFAOYSA-N

Canonical SMILES

CCCC=C(CCC)C1=CC2=CC=CC=C2C1

Origin of Product

United States

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